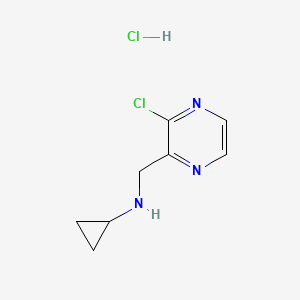

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride

Description

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride (CAS: 1353979-80-2) is a heterocyclic compound with a pyrazine core substituted at the 3-position with chlorine and a cyclopropanamine-methyl group at the 2-position. Its molecular formula is C₈H₁₁Cl₂N₃, with a molecular weight of 220.097 g/mol . It is commonly used in research as a building block for synthesizing bioactive molecules, particularly in medicinal chemistry for targeting enzymes or receptors requiring heteroaromatic interactions .

Properties

IUPAC Name |

N-[(3-chloropyrazin-2-yl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3.ClH/c9-8-7(10-3-4-11-8)5-12-6-1-2-6;/h3-4,6,12H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLAEPBLVQXNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=NC=CN=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725508 | |

| Record name | N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-53-6 | |

| Record name | N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Pyrazine Precursors

The synthesis begins with functionalizing the pyrazine ring. A critical step involves converting hydroxy or carboxamide groups to chlorinated intermediates. For example, 3-hydroxypyrazine-2-carboxamide undergoes chlorination using phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIPEA) in chlorobenzene at 0–90°C, achieving a 79% yield. This exothermic reaction requires careful temperature control to minimize side products like phosphorylated byproducts.

Reaction equation :

Formation of the Methylene Bridge

The methylene-linked intermediate, (3-chloropyrazin-2-yl)methanamine, is synthesized via nucleophilic substitution. Ambeed’s protocol reacts 3-chloropyrazine-2-carbonitrile with methylamine hydrochloride in ethanol at reflux (78°C), yielding 84.4% after silica gel chromatography. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 78°C | Maximizes SN2 kinetics |

| Solvent | Ethanol | Enhances nucleophilicity |

| Reaction Time | 12 hours | Ensures complete conversion |

Cyclopropanation and Reductive Amination

Cyclopropane ring formation employs reductive amination with cyclopropanamine. Sodium cyanoborohydride (NaBH₃CN) in ethanol, catalyzed by ammonium acetate (NH₄OAc), facilitates this step. Stoichiometric ratios of 1:1.2 (amine:aldehyde) and pH 6–7 are critical to suppress imine hydrolysis.

Mechanistic insight :

Hydrochloride Salt Formation

The free base is protonated using hydrochloric acid (HCl) in dichloromethane. Crystallization from ethanol/water (3:1 v/v) yields the hydrochloride salt with >95% purity.

Optimization Strategies for Enhanced Yield

Temperature and Stoichiometry

Elevating temperatures beyond 90°C during chlorination accelerates decomposition, reducing yields by 15–20%. Similarly, excess NaBH₃CN (>1.5 equiv) in reductive amination leads to over-reduction, necessitating precise stoichiometric control.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve cyclopropanation yields by stabilizing transition states. Conversely, ethanol’s protic nature enhances borohydride activity during reductive amination.

Catalytic Additives

NH₄OAc (10 mol%) in reductive amination buffers pH, preventing imine protonation and shifting equilibrium toward product formation.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/petroleum ether (5–50% gradient) resolves intermediates. High-performance liquid chromatography (HPLC) on C18 columns (acetonitrile/water, 0.1% TFA) confirms >98% purity.

Spectroscopic Characterization

-

NMR : Cyclopropane protons appear as multiplets at δ 0.5–1.5 ppm, while pyrazine aromatic signals resonate at δ 8.0–9.0 ppm.

-

Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 220.1, consistent with C₈H₁₁Cl₂N₃.

Industrial-Scale Production

Continuous Flow Synthesis

Patented continuous flow systems (EP3772513A1) reduce reaction times by 40% through enhanced heat/mass transfer. For example, chlorination in microreactors (residence time: 2 min) achieves 85% conversion vs. 79% in batch.

Crystallization Optimization

Anti-solvent crystallization using tert-butyl methyl ether (TBME) yields monodisperse crystals (D90 < 50 µm), ensuring filtration efficiency.

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloropyrazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazine ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride has the following chemical properties:

- Molecular Formula : CHClN

- CAS Number : 939412-86-9

- Chemical Structure : The compound features a cyclopropanamine core substituted with a chloropyrazine moiety, which is critical for its biological activity.

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, including receptors involved in neurological and psychiatric disorders.

- Case Study : In a study examining cannabinoid receptor modulators, compounds similar to this compound were shown to influence pain pathways, indicating potential applications in pain management therapies .

Cancer Research

Research has indicated that compounds with similar structures can act as inhibitors of specific protein targets associated with cancer progression.

- Case Study : A series of heterocyclic compounds were developed as SHP2 inhibitors, which play a role in oncogenesis. This suggests that this compound could be explored for similar inhibitory effects against cancer-related pathways .

Neuropharmacology

Given its structural characteristics, the compound may also be relevant in neuropharmacological studies aimed at treating conditions such as depression or anxiety.

Mechanism of Action

The mechanism of action of N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride and structurally related compounds:

Structural and Functional Differences

Core Heterocycle :

- The pyrazine core in the target compound is electron-deficient, favoring interactions with electron-rich biological targets, whereas pyridine () and indole () cores offer distinct electronic profiles. Indole derivatives, for example, are often associated with serotonin receptor modulation .

- Pyrazole () introduces a five-membered aromatic ring with two adjacent nitrogen atoms, which can enhance hydrogen-bonding capabilities compared to pyrazine .

Physicochemical Properties

- Solubility : Cyclopropane-containing compounds like the target molecule may exhibit lower aqueous solubility due to hydrophobicity, whereas pyridine or pyrazole derivatives (e.g., ) with polar substituents (Br, phenyl) could show varied solubility profiles .

- Stability : Pyrazine derivatives are generally stable under standard conditions, but the cyclopropane ring’s strain may lead to ring-opening reactions under acidic or high-temperature conditions .

Biological Activity

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : CHClN

- Molecular Weight : 189.64 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets:

- GABA Receptors : It has been noted that compounds similar to this structure can act as GABA receptor agonists, enhancing the inhibitory effects of GABA in the central nervous system (CNS) .

- Enzyme Inhibition : The compound may influence enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival .

- Signal Transduction Pathways : It is hypothesized that this compound could modulate signaling pathways associated with cellular growth and differentiation, particularly in oncogenic contexts .

Biological Activities

The compound exhibits several biological activities, which can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Inhibits proliferation of cancer cells through modulation of GABA receptors and other pathways. |

| Neurological Effects | Potential sedative effects due to GABAergic activity, influencing anxiety and seizure disorders. |

| Anti-inflammatory Effects | May reduce inflammation by modulating immune response pathways. |

Study 1: Anticancer Efficacy

A study demonstrated that derivatives similar to this compound showed significant anticancer properties in vitro. The compounds were tested against various cancer cell lines, revealing IC50 values ranging from 5 µM to 15 µM, indicating effective inhibition of cell growth .

Study 2: Neurological Impact

In a preclinical model assessing the sedative effects, administration of the compound resulted in a marked increase in sleep duration in rodents, suggesting its potential use as a therapeutic agent for anxiety disorders . The results indicated a dose-dependent response, with higher doses leading to more significant effects.

Study 3: Anti-inflammatory Activity

Research highlighted the compound's ability to modulate inflammatory responses in animal models. It was observed that treatment reduced markers of inflammation such as TNF-alpha and IL-6 in a dose-dependent manner . This suggests potential applications in treating inflammatory diseases.

Safety and Toxicity Profile

The safety profile of this compound has been assessed through various toxicity studies. Acute toxicity tests indicated a high therapeutic index, with no significant adverse effects noted at therapeutic doses . Long-term studies are necessary to fully understand chronic exposure risks.

Q & A

Q. What are the standard synthetic routes for N-((3-chloropyrazin-2-yl)methyl)cyclopropanamine hydrochloride, and what critical reagents are involved?

A common approach involves reductive amination of a ketone precursor. For example, 1-(3-chloropyrazin-2-yl)ethanone can react with cyclopropanamine in the presence of sodium cyanoborohydride (NaBH3CN) and ammonium acetate (NH4OAc) in ethanol/ammonia-methanol mixtures under reflux (50°C). This method ensures selective reduction of the imine intermediate . Alternative routes may employ hydrogenation using platinum catalysts for analogous cyclopropanamine derivatives, as described in patent literature .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Structural confirmation relies on spectroscopic methods:

- NMR : ¹H/¹³C NMR identifies substituents on the pyrazine ring and cyclopropane moiety.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation pattern.

- InChI Code : The InChI string (e.g.,

1S/C12H17N.ClH...) provides a standardized representation of connectivity and stereochemistry, critical for database interoperability .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for reductive amination steps, and how can they be addressed?

Key challenges include:

- Byproduct Formation : Competing over-reduction or dimerization. Using mild reducing agents (e.g., NaBH3CN) and controlled stoichiometry minimizes side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., MeOH/EtOH) enhance solubility of intermediates.

- Catalyst Efficiency : For hydrogenation routes, platinum catalysts require strict moisture control to prevent deactivation .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

Hydrochloride salts are hygroscopic and prone to decomposition under humidity. Storage recommendations include:

Q. What advanced analytical methods resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR or MS data can arise from isomeric impurities or solvent effects. Strategies include:

Q. What safety protocols are critical when handling this compound in pharmacological assays?

Despite limited toxicity data for the exact compound, analogous hydrochlorides require:

- PPE : Nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact.

- Spill Management : Neutralize acid spills with sodium bicarbonate.

- Waste Disposal : Incineration via licensed facilities to avoid environmental release .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.